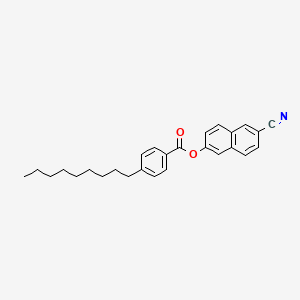
(6-cyanonaphthalen-2-yl) 4-nonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is a chemical compound known for its unique structure and properties It consists of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester linked to a nonyl chain at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-nonylbenzoic acid with 6-cyanonaphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate involves its interaction with specific molecular targets. The cyano group and aromatic rings allow the compound to engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a shorter alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-ethylbenzoate: Another analog with a different alkyl chain length.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is unique due to its specific combination of a long nonyl chain and a cyano-substituted naphthalene ring. This structure imparts distinct physicochemical properties, such as solubility and stability, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62622-37-1 |
|---|---|
Formule moléculaire |
C27H29NO2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(6-cyanonaphthalen-2-yl) 4-nonylbenzoate |
InChI |
InChI=1S/C27H29NO2/c1-2-3-4-5-6-7-8-9-21-10-13-23(14-11-21)27(29)30-26-17-16-24-18-22(20-28)12-15-25(24)19-26/h10-19H,2-9H2,1H3 |
Clé InChI |
KJIKLHDJOGGDIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)

![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)

![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)



![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
